molecular formula C10H10BrN3O2 B14900808 5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)furan-2-carboxamide

5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)furan-2-carboxamide

Cat. No.: B14900808
M. Wt: 284.11 g/mol
InChI Key: QZFPIXDWIUJFHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)furan-2-carboxamide is a heterocyclic compound that features a bromine atom, a pyrazole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring

    Reduction: Reduced derivatives of the pyrazole ring

    Substitution: Substituted derivatives with various nucleophiles

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)furan-2-carboxamide is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development .

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. It has been explored as a potential treatment for various diseases, including cancer and inflammatory conditions .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as conductivity and stability. Its unique structure allows for the design of materials with tailored functionalities .

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)furan-2-carboxamide is unique due to its combination of a brominated pyrazole ring and a furan ring. This unique structure allows for

Properties

Molecular Formula

C10H10BrN3O2

Molecular Weight

284.11 g/mol

IUPAC Name

5-bromo-N-(1-ethylpyrazol-4-yl)furan-2-carboxamide

InChI

InChI=1S/C10H10BrN3O2/c1-2-14-6-7(5-12-14)13-10(15)8-3-4-9(11)16-8/h3-6H,2H2,1H3,(H,13,15)

InChI Key

QZFPIXDWIUJFHY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NC(=O)C2=CC=C(O2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.